molecular formula C21H18N2O4S B11339505 N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11339505
M. Wt: 394.4 g/mol
InChI Key: JTPRFYPBTVDPFG-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of furan, methoxyphenyl, thiophene, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate can then undergo cyclization with thiophene-2-carbaldehyde and an appropriate oxazole precursor under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(FURAN-2-YL)METHYL]-5-(4-HYDROXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
  • **N-[(FURAN-2-YL)METHYL]-5-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE

Uniqueness

N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or functional material.

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H18N2O4S/c1-25-16-8-6-15(7-9-16)20-12-19(22-27-20)21(24)23(13-17-4-2-10-26-17)14-18-5-3-11-28-18/h2-12H,13-14H2,1H3

InChI Key

JTPRFYPBTVDPFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=CS4

Origin of Product

United States

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